N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-adamantylmethyl)-3,4-dichloro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2NO3S/c1-24-17-15(3-2-14(19)16(17)20)25(22,23)21-10-18-7-11-4-12(8-18)6-13(5-11)9-18/h2-3,11-13,21H,4-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZIZKQVWGXGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the adamantylmethylamine, which is then reacted with 3,4-dichloro-2-methoxybenzenesulfonyl chloride under basic conditions to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or aromatic compounds.
Scientific Research Applications
The adamantane moiety in N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide is recognized for its role as a pharmacophore in various bioactive compounds. Research indicates that adamantane derivatives exhibit significant antiviral, antibacterial, antifungal, and anticancer properties.
Antiviral Properties
Adamantane derivatives have been utilized in the treatment of viral infections such as influenza and HIV. The compound's structure allows it to interact effectively with viral proteins, inhibiting their function and preventing viral replication .
Antibacterial and Antifungal Activity
Studies have shown that the compound possesses broad-spectrum antibacterial activity. The presence of the sulfonamide group enhances its ability to inhibit bacterial growth by interfering with folic acid synthesis . Additionally, its antifungal properties have been documented, making it a candidate for further exploration in treating fungal infections.
Anticancer Potential
The compound has been investigated for its anticancer effects. Research indicates that adamantane derivatives can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of cell signaling pathways .
Synthesis Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the Adamantane Derivative : The initial step often includes the functionalization of adamantane to introduce the desired substituents.
- Chlorination : The introduction of chlorine atoms at specific positions on the aromatic ring is achieved through electrophilic aromatic substitution reactions.
- Sulfonamide Formation : The final step involves the reaction of the chlorinated intermediate with a sulfonamide reagent to form the target compound.
This multi-step synthesis allows for precise control over the chemical properties of the final product.
Several studies have documented the applications and efficacy of this compound:
- Study on Antiviral Activity : A study demonstrated that adamantane derivatives significantly inhibited influenza virus replication in vitro, highlighting their potential as antiviral agents .
- Antibacterial Efficacy : Research published in a peer-reviewed journal reported that this compound exhibited potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Structural Analogues with Adamantane and Sulfonamide Moieties
Several adamantane-containing sulfonamides have been synthesized and studied. Key examples include:
Key Differences :
- Substituent Effects : Chloro and methoxy groups enhance electrophilic reactivity and hydrogen-bonding capacity, influencing target affinity. Bulkier groups (e.g., isopropyl in compound 26) reduce synthetic yields, possibly due to steric hindrance .
- Adamantane Configuration : The stereochemistry (3s,5s,7s vs. 3r) impacts molecular packing and solubility, as seen in compound 23 .
Adamantane Derivatives with Heterocyclic Cores
Compounds with adamantane fused to heterocycles exhibit distinct pharmacological profiles:
- N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide: Incorporates a thiadiazole ring, known for antimicrobial activity.
Comparison with Target Compound :
- Bioactivity : Thiadiazole derivatives often target microbial enzymes, whereas sulfonamides like the target compound are more associated with CB2 modulation .
- Synthetic Complexity : Thiadiazole synthesis requires cyclization steps, reducing yields (~80%) compared to direct sulfonamide coupling (~90% in compound 22) .
Sulfonamide Derivatives with Alternative Scaffolds
- N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide : Features a benzodioxole group instead of adamantane. Benzodioxole enhances π-π stacking with aromatic residues in enzyme active sites, as seen in serotonin receptor ligands .
- N-(5-Amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide: The amino group increases solubility and enables covalent bonding to targets (e.g., kinase inhibitors) .
Comparison with Target Compound :
- Pharmacokinetics : Adamantane’s lipophilicity may extend half-life compared to benzodioxole-based sulfonamides .
- Target Selectivity: The dichloro-methoxy pattern in the target compound is optimized for CB2 over CB1 receptors, whereas amino-substituted analogs may lack specificity .
Physicochemical and Pharmacological Properties
Key Insights :
Biological Activity
N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's synthesis, biological efficacy, structure-activity relationships, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula with a molecular weight of 404.35 g/mol. Its structure consists of an adamantane moiety linked to a sulfonamide group and a dichloro-substituted methoxybenzene ring. The presence of these functional groups contributes to its biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties. The compound has shown broad-spectrum activity against various bacterial strains, particularly Gram-positive bacteria. The structure-activity relationship (SAR) studies suggest that the efficacy is influenced by the nature of substituents on the aryl moiety.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 32 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
These results highlight its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it inhibits tumor growth in various cancer cell lines by interfering with microtubule dynamics, similar to other known chemotherapeutic agents.
Case Study: Anticancer Efficacy in vitro
In vitro studies using human cancer cell lines (e.g., KB cells) revealed that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through caspase activation pathways.
Table 2: Effects on Cell Cycle and Apoptosis
| Parameter | Result |
|---|---|
| G2/M Phase Arrest | Increased accumulation |
| Caspase Activation | Caspase-3 and Caspase-9 activation |
| Apoptotic Markers | Upregulation of cyclin B1 |
The proposed mechanism of action involves binding to the colchicine site on tubulin, disrupting microtubule assembly, which is crucial for mitotic spindle formation during cell division. This action leads to apoptosis in cancer cells and inhibits bacterial proliferation.
Toxicity and Safety Profile
Toxicity assessments have been conducted using zebrafish embryo models, which provide insights into the compound's safety profile. Preliminary results indicate low toxicity levels at therapeutic doses, suggesting a favorable safety margin for potential clinical applications.
Conclusion and Future Directions
This compound shows promise as both an antibacterial and anticancer agent. Its unique structure confers significant biological activity, warranting further investigation into its therapeutic potential. Future studies should focus on optimizing its pharmacological properties and exploring its efficacy in vivo to establish a comprehensive understanding of its clinical applicability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling adamantane derivatives with sulfonamide precursors. For example, 3,4-dichloro-2-methoxybenzenesulfonyl chloride can react with (adamantan-1-yl)methylamine in anhydrous tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Optimization includes controlling reaction time (e.g., 48–72 hours), temperature (room temperature to 40°C), and stoichiometric ratios (1:1.2 sulfonyl chloride:amine). Purification via silica gel chromatography or recrystallization improves yield and purity .
Q. How should researchers characterize the purity and structural integrity of adamantane-containing sulfonamides?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm substitution patterns on the adamantane and benzene rings.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- HPLC with UV detection : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients.
- Elemental Analysis : Validate elemental composition (C, H, N, S, Cl) .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in crystallographic data during structure refinement of adamantane derivatives?
- Methodological Answer : For X-ray crystallography, employ the SHELX suite (SHELXL for refinement) to handle challenges like twinning or disordered adamantane moieties. Use Olex2 for visualization and validation. Key steps include:
- Data Collection : High-resolution (≤1.0 Å) datasets reduce ambiguity.
- Restraints : Apply geometric restraints for adamantane’s rigid structure.
- Validation Tools : Check R-factors, residual density maps, and Hirshfeld surfaces to resolve discrepancies .
Q. How can structure-activity relationship (SAR) studies evaluate the impact of the adamantane moiety on biological activity?
- Methodological Answer : Design analogs with systematic modifications (e.g., replacing adamantane with cyclohexane or varying substituents on the benzene ring). Evaluate biological activity (e.g., ion channel inhibition, antimicrobial assays) and correlate with computational models (molecular docking, QSAR). For example, in Nav1.8 inhibition studies, compare IC50 values of adamantane derivatives vs. non-adamantane analogs to assess the role of hydrophobicity and steric bulk .
Q. What strategies assess the inhibitory effects of sulfonamide derivatives on ion channels like Nav1.8?
- Methodological Answer : Use patch-clamp electrophysiology on transfected HEK293 cells expressing human Nav1.7. Protocols include:
- Voltage-Clamp : Measure peak sodium currents before/after compound application.
- Dose-Response Curves : Determine IC50 using incremental concentrations (e.g., 1 nM–100 µM).
- Kinetic Analysis : Evaluate state-dependent inhibition (e.g., resting vs. inactivated states) .
Safety and Handling
Q. What are critical safety protocols for handling chlorinated sulfonamide compounds during synthesis and testing?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile chlorinated solvents (e.g., dichloromethane).
- Waste Disposal : Collect chlorinated byproducts in halogenated waste containers.
- Emergency Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid inhalation/contact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
